REACTION_SMILES
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[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6]([CH:7]([CH:8]([CH2:9][CH3:10])[CH3:11])[NH:12][CH2:13][CH2:14][N:15]1[C:16](=[O:17])[c:18]2[c:19]([cH:20][cH:21][cH:22][cH:23]2)[C:24]1=[O:25])=[O:26].[CH3:32][CH2:33][OH:34].[NH2:28][NH2:29].[Na+:31].[OH-:30].[OH2:27]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6]([CH:7]([CH:8]([CH2:9][CH3:10])[CH3:11])[NH:12][CH2:13][CH2:14][NH2:15])=[O:26]
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Name
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CCC(C)C(NCCN1C(=O)c2ccccc2C1=O)C(=O)OC(C)(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(C)C(NCCN1C(=O)c2ccccc2C1=O)C(=O)OC(C)(C)C
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
NN
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
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CCC(C)C(NCCN)C(=O)OC(C)(C)C
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Type
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product
|
Smiles
|
CCC(C)C(NCCN)C(=O)OC(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |